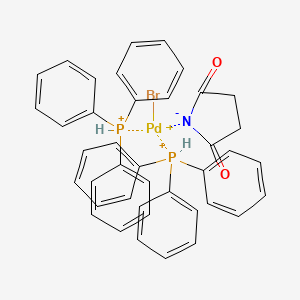
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzoimidazole ring, which is known for its biological activity, and a propionic acid moiety, which enhances its reactivity and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride typically involves the following steps:
Formation of the Benzoimidazole Ring: The initial step involves the condensation of o-phenylenediamine with isopropyl carboxylic acid under acidic conditions to form the benzoimidazole ring.
Alkylation: The benzoimidazole intermediate is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 2-position.
Formation of Propionic Acid Moiety:
Hydrochloride Formation: The free acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the condensation and alkylation steps to ensure precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for the Friedel-Crafts acylation to enhance efficiency and yield.
Purification: The final product is purified using crystallization or chromatography techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzoimidazoles.
Aplicaciones Científicas De Investigación
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biochemical pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride
- (2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride
Uniqueness
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride stands out due to its unique combination of a benzoimidazole ring and a propionic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H19ClN2O2 |
|---|---|
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
2-methyl-3-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-9(2)13-15-11-6-4-5-7-12(11)16(13)8-10(3)14(17)18;/h4-7,9-10H,8H2,1-3H3,(H,17,18);1H |
Clave InChI |
RDYMXISVHORKLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=CC=CC=C2N1CC(C)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Oxabicyclo[3.1.0]hexane-6-boronic Acid Pinacol Ester](/img/structure/B13707300.png)


![3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13707318.png)
![1-Chloro-3-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13707324.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B13707329.png)



![8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B13707349.png)


